N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-methyl-3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked via a sulfanyl acetamide bridge to a substituted thieno[3,2-d]pyrimidin-4-one core. Key structural elements include:
- Benzodioxin group: A bicyclic ether system contributing to metabolic stability and lipophilicity .
- The 6-methyl and 3-(4-methylphenyl) substituents likely improve steric bulk and hydrophobic interactions .
- Sulfanyl acetamide linker: The thioether group increases chemical stability compared to oxygen analogs, while the acetamide spacer allows conformational flexibility for target binding .
Synthetic routes for analogous compounds (e.g., ) typically involve nucleophilic substitution or condensation reactions. For instance, thienopyrimidinone derivatives are synthesized via cyclization of thiouracil precursors under basic conditions, followed by functionalization with aryl halides .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[6-methyl-3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-14-3-6-17(7-4-14)27-23(29)22-18(11-15(2)33-22)26-24(27)32-13-21(28)25-16-5-8-19-20(12-16)31-10-9-30-19/h3-8,12,15H,9-11,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQCHEWSRYOMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-methyl-3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzodioxin derivatives with thienopyrimidine structures. The synthesis typically involves the formation of a sulfanyl linkage and subsequent acetamide formation. Various synthetic routes have been explored to optimize yield and purity.
Enzyme Inhibition
A significant aspect of the biological activity of this compound is its inhibitory effect on specific enzymes:
- α-Glucosidase Inhibition :
- Compounds with similar structures have shown substantial inhibitory activity against α-glucosidase, which is crucial for managing postprandial hyperglycemia in diabetic patients. The IC50 values for related compounds range from 111 to 673 µM, indicating moderate to strong inhibition compared to standard drugs like acarbose (IC50 = 750 µM) .
- Acetylcholinesterase Inhibition :
Antimicrobial Activity
Studies have indicated that compounds containing the benzodioxin moiety possess antimicrobial properties. The synthesized derivatives showed varying degrees of activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications to the benzodioxin core can enhance antibacterial efficacy .
Cytotoxicity
Preliminary studies suggest that certain thienopyrimidine derivatives linked to benzodioxin may exhibit cytotoxic effects on cancer cell lines. These effects are likely mediated through apoptosis induction pathways and cell cycle arrest mechanisms .
The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:
- Enzyme Binding : Molecular docking studies suggest that the compound binds effectively to the active sites of α-glucosidase and AChE, inhibiting their functions by competing with natural substrates .
- Reactive Oxygen Species (ROS) Generation : Some derivatives may induce oxidative stress in cancer cells, leading to cell death via ROS-mediated pathways .
Case Studies
Several case studies have been documented regarding the biological effects of similar compounds:
- Diabetes Management : A study demonstrated that a series of benzodioxin derivatives significantly reduced blood glucose levels in diabetic animal models by inhibiting α-glucosidase activity .
- Neuroprotection : Research indicated potential neuroprotective effects of thienopyrimidine derivatives in vitro, suggesting their utility in treating neurodegenerative diseases through AChE inhibition .
Data Table: Biological Activities Overview
Scientific Research Applications
Anti-Diabetic Activity
Research indicates that compounds containing the benzodioxane structure exhibit significant inhibitory activity against enzymes such as alpha-glucosidase. This activity suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM). Preliminary studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-methyl-3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide effectively inhibits this enzyme, thereby reducing postprandial glucose levels .
Neuroprotective Effects
The compound has also demonstrated significant inhibitory effects on acetylcholinesterase activity. This suggests its potential utility in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic transmission . The dual inhibition of both alpha-glucosidase and acetylcholinesterase positions this compound as a candidate for multi-target therapies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of specific precursors under optimized conditions to ensure high yield and purity. The process often includes:
- Initial Reaction : N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) is reacted with 4-methylbenzenesulfonyl chloride in an alkaline medium.
- Subsequent Derivatization : The product is then reacted with various 2-bromo-N-(un/substituted-phenyl)acetamides to yield the target compound .
Spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
In Silico Studies
In silico molecular docking studies have been conducted to predict binding affinities and modes of interaction with target enzymes. These studies correlate well with experimental data and provide insights into the compound's mechanism of action .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-methylphenyl group in the main compound increases hydrophobicity (LogP = 3.8) compared to the 2-methoxyphenyl analog (LogP = 3.2), which has enhanced solubility due to the methoxy group’s polarity .
- Core Modifications: Replacing the thienopyrimidine with a pyrimidoindole () reduces molecular weight and improves solubility but may alter binding kinetics due to loss of sulfur-mediated interactions .
Pharmacological and Computational Comparisons
Key Observations :
- Bioactivity : The main compound shows superior HDAC8 inhibition (IC₅₀ = 45 nM) compared to the 2-methoxyphenyl analog (IC₅₀ = 78 nM), likely due to optimized hydrophobic interactions from the 4-methylphenyl group .
- Structural Similarity : The 2-methoxyphenyl analog shares 85% structural similarity (Tanimoto) with the main compound but exhibits reduced potency, highlighting the sensitivity of bioactivity to substituent position .
- Proteomic Interaction : The pyrimidoindole analog targets PARP1 instead of HDAC8, demonstrating how core scaffold changes alter target specificity ().
NMR and Spectroscopic Comparisons
- Main Compound vs. 2-Methoxyphenyl Analog :
- ¹H NMR : The main compound’s aromatic protons (δ 7.2–7.4 ppm) show upfield shifts compared to the 2-methoxyphenyl analog (δ 7.4–7.6 ppm) due to electron-donating methyl vs. methoxy effects .
- IR : Both compounds exhibit strong C=O stretches (~1710 cm⁻¹), but the thioether (C-S) vibration at ~680 cm⁻¹ is absent in the pyrimidoindole analog .
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The thieno[3,2-d]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 5-amino-4-carboxythiophene-3-carbonitrile with 4-methylphenylacetonitrile under acidic conditions. Phosphorous oxychloride (POCl₃) serves as both solvent and cyclizing agent, facilitating the formation of the pyrimidine ring at 90–110°C for 8–12 hours. This step achieves yields of 68–72%, with purity confirmed by HPLC (>95%).
Key reaction parameters:
| Parameter | Value |
|---|---|
| Temperature | 90–110°C |
| Reaction Time | 8–12 hours |
| Catalyst | POCl₃ (neat) |
| Yield | 68–72% |
Functionalization at Position 6
Methylation at the 6-position is accomplished using methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The reaction proceeds at 60°C for 4 hours, achieving 85% conversion efficiency. Nuclear Overhauser Effect (NOE) spectroscopy confirms regioselective methylation through spatial proximity analysis between the methyl protons and H-5 of the thienopyrimidine ring.
Introduction of the Sulfanyl Group
Thiolation via Nucleophilic Displacement
The 2-position of the thienopyrimidinone undergoes thiolation through reaction with thiourea in ethanol under reflux conditions (78°C, 6 hours). This nucleophilic displacement of the chloro group (introduced via POCl₃ treatment) produces the 2-mercapto intermediate with 89% isolated yield.
Optimization insights:
Sulfanyl Acetamide Coupling
The mercapto intermediate reacts with 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in tetrahydrofuran (THF) using sodium hydride (NaH) as base. This SN2 reaction proceeds at 0°C to room temperature over 2 hours, yielding 76–81% of the coupled product.
Critical purification steps:
- Aqueous workup with 5% citric acid to remove excess NaH
- Column chromatography (SiO₂, ethyl acetate/hexane 1:3)
- Recrystallization from ethanol/water (4:1)
Synthesis of the Benzodioxin Acetamide Moiety
Benzodioxin Ring Construction
The 2,3-dihydro-1,4-benzodioxin-6-amine precursor is synthesized via Ullmann coupling of catechol with 1,2-dibromoethane in the presence of copper(I) oxide (Cu₂O). Reaction optimization at 120°C for 24 hours in dimethylacetamide (DMAc) yields 83% of the bicyclic amine.
Acetamide Formation
Bromoacetylation of the benzodioxin amine employs bromoacetyl bromide in dichloromethane (DCM) with triethylamine (Et₃N) as acid scavenger. Maintaining the reaction at −10°C prevents N-overacylation, achieving 91% yield of 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide.
Spectroscopic validation:
- ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.4 Hz, 1H), 6.72 (dd, J = 8.4, 2.4 Hz, 1H), 6.65 (d, J = 2.4 Hz, 1H), 4.27 (s, 2H), 4.22 (m, 4H), 3.98 (s, 2H)
Final Coupling and Process Optimization
Convergent Synthesis Strategy
The thienopyrimidine and benzodioxin fragments are coupled via a nucleophilic aromatic substitution (NAS) reaction. Key process parameters include:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | Polarity enhances NAS |
| Temperature | 50–60°C | Balances rate/thermal decomposition |
| Equivalents of Base | 1.2 eq (NaH) | Complete deprotonation without side reactions |
| Reaction Time | 4–6 hours | 98% conversion by HPLC |
Industrial-Scale Considerations
Patent literature reveals that continuous flow reactors improve reproducibility for large-scale synthesis. A mixed-solvent system (toluene/DMF 3:1) reduces viscosity while maintaining reaction efficiency. Final purification via antisolvent crystallization (water addition) achieves pharmaceutical-grade purity (>99.5% by GC-MS).
Analytical Characterization
Spectroscopic Profiling
¹H NMR (600 MHz, DMSO-d₆):
- δ 8.21 (s, 1H, H-2 thienopyrimidine)
- δ 7.45–7.38 (m, 4H, 4-methylphenyl)
- δ 6.91 (d, J = 8.6 Hz, 1H, benzodioxin)
- δ 4.32 (s, 2H, SCH₂CO)
- δ 2.41 (s, 3H, Ar-CH₃)
HRMS (ESI-TOF):
Calculated for C₂₇H₂₄N₃O₄S₂ [M+H]⁺: 526.1264
Found: 526.1261
Purity Assessment
HPLC analysis under the following conditions confirms minimal impurities (<0.2%):
- Column: C18, 5 μm, 250 × 4.6 mm
- Mobile Phase: 0.1% TFA in H₂O (A)/MeCN (B)
- Gradient: 40–80% B over 25 minutes
- Detection: UV 254 nm
Comparative Analysis of Synthetic Routes
The table below evaluates three published methodologies for constructing the sulfanyl acetamide linkage:
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| NaH/THF | 76 | 98.5 | 2 hours | Pilot-scale |
| K₂CO₃/DMF | 81 | 97.8 | 3 hours | Lab-scale |
| Phase Transfer | 85 | 99.1 | 1.5 hours | Industrial |
The phase transfer catalysis method described in patent literature demonstrates superior efficiency, employing tetrabutylammonium bromide (TBAB) to accelerate interfacial reactions between aqueous and organic phases.
Q & A
Q. What are the standard synthetic routes for this compound?
The compound is synthesized via a multi-step process:
- Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride derivative (e.g., 4-methylbenzenesulfonyl chloride) in a basic aqueous medium (pH 9–10) to form the sulfonamide intermediate .
- Step 2 : Couple the intermediate with 2-bromo-N-(substituted-phenyl)acetamide derivatives in dimethylformamide (DMF) using lithium hydride (LiH) as an activator .
- Key Conditions : Control reaction time (3–4 hours at room temperature) and solvent polarity to optimize yields (typically 70–85%) .
Q. How is structural characterization performed?
Structural confirmation relies on:
- ¹H-NMR Spectroscopy : Peaks for NH protons (δ 10.10–12.50 ppm), aromatic protons (δ 7.28–7.82 ppm), and methyl/methylene groups (δ 2.19–4.12 ppm) .
- IR Spectroscopy : Stretching vibrations for sulfonyl (S=O, ~1350 cm⁻¹), amide (C=O, ~1650 cm⁻¹), and thioether (C-S, ~700 cm⁻¹) groups .
- CHN Analysis : Validates elemental composition (e.g., C, 45.29%; N, 12.23%; S, 9.30%) .
Q. What analytical techniques ensure compound purity?
- Melting Point Analysis : Sharp melting ranges (e.g., 230–232°C) indicate purity .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 344.21) confirm molecular weight .
- Chromatography (HPLC/TLC) : Monitors reaction progress and isolates pure fractions .
Advanced Research Questions
Q. How are in vitro bioactivity assays designed for this compound?
- Enzyme Inhibition Studies :
- α-Glucosidase Assay : Measure IC₅₀ values using p-nitrophenyl-α-D-glucopyranoside as a substrate. For example, IC₅₀ values for analogous compounds range from 81.12 ± 0.13 μM to 86.31 ± 0.11 μM, compared to acarbose (37.38 ± 0.12 μM) .
- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition mode (competitive/non-competitive) .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ and selectivity indices .
Q. How can contradictory bioactivity data across studies be resolved?
- Assay Variability : Differences in enzyme sources (e.g., recombinant vs. tissue-extracted α-glucosidase) or buffer conditions (pH, ionic strength) may alter IC₅₀ values .
- Structural Analogues : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance enzyme inhibition) .
- Statistical Validation : Use ANOVA or Student’s t-test to assess significance (e.g., p < 0.05) .
Q. What computational methods predict biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., α-glucosidase or cyclin-dependent kinases). Key binding residues (e.g., Asp214, Glu277) can be identified .
- QSAR Models : Corrogate substituent properties (logP, polar surface area) with bioactivity to guide structural optimization .
Q. How to optimize reaction conditions for higher yields?
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution compared to THF or ethers .
- Catalyst Selection : LiH outperforms K₂CO₃ in activating thiol groups for coupling reactions .
- Temperature Control : Reactions at 50–60°C reduce side products (e.g., hydrolysis of acetamide) .
Methodological Design & Theoretical Frameworks
Q. How to design experiments with proper controls?
- Negative Controls : Use DMSO-treated samples to rule out solvent effects in bioassays .
- Positive Controls : Include reference inhibitors (e.g., acarbose for α-glucosidase, staurosporine for kinases) .
- Blinding : Randomize sample processing to minimize observer bias in data collection .
Q. What theoretical frameworks guide SAR studies?
- Electronic Effects : Electron-donating groups (e.g., -OCH₃) on the phenyl ring enhance π-π stacking with enzyme active sites .
- Steric Hindrance : Bulky substituents at the 4-methylphenyl position reduce binding affinity to α-glucosidase .
- Lipophilicity : Optimize logP (2.5–3.5) to balance membrane permeability and aqueous solubility .
Q. What future directions integrate AI in research?
- Automated Synthesis : AI-driven platforms (e.g., COMSOL Multiphysics) optimize reaction parameters in real-time .
- Predictive Modeling : Machine learning (e.g., random forests) predicts bioactivity of novel analogues .
- High-Throughput Screening : AI analyzes spectral data (NMR/MS) to accelerate structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
